

# Synthesis of <sup>13</sup>C-labeled PCB 190 internal standards

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## Compound of Interest

Compound Name: 2,3,3',4,4',5,6-Heptachlorobiphenyl

CAS No.: 41411-64-7

Cat. No.: B1582232

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Application Note: High-Fidelity Synthesis of

C

-Labeled PCB 190 Internal Standards C-labeled PCB 190 (

-Heptachlorobiphenyl) Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application: Isotope Dilution Mass Spectrometry (IDMS) per EPA Method 1668C

## Abstract & Scope

This technical guide details the total synthesis of fully labeled

C

-PCB 190 (

-heptachlorobiphenyl). As a mono-ortho substituted congener, PCB 190 possesses toxicological significance and is a critical analyte in environmental monitoring. The synthesis utilizes a modified Suzuki-Miyaura cross-coupling reaction, optimized for sterically hindered polychlorinated substrates. This protocol ensures high regioselectivity, minimizing the formation

of toxic byproducts (e.g., polychlorinated dibenzofurans) common in older Ullmann coupling methods. The final product serves as an internal standard for EPA Method 1668C, enabling precise quantification via Isotope Dilution Mass Spectrometry (IDMS).

## Part 1: Strategic Synthesis Architecture

### The Challenge of PCB 190

PCB 190 is an asymmetric heptachlorobiphenyl. Its structure consists of a 2,3,4,5-tetrachlorophenyl ring coupled to a 3,4,5-trichlorophenyl ring.

- Steric Hindrance: The chlorine at the ortho (2) position creates steric strain, historically reducing yields in copper-mediated Ullmann couplings.
- Regiospecificity: Direct chlorination of

C-biphenyl yields inseparable mixtures. Site-specific coupling of pre-functionalized aryl rings is mandatory.

### The Solution: Suzuki-Miyaura Coupling

We employ a Palladium(II)-catalyzed cross-coupling between a boronic acid and an aryl halide.

[1][2][3]

- Why

C

? A fully labeled carbon backbone shifts the molecular mass by +12 Da. This mass spectral window prevents interference from the naturally occurring [M+2] and [M+4] isotopologues of native PCB 190, ensuring absolute quantification accuracy.

- Catalyst Selection: Pd(dppf)Cl

(1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride) is selected over Pd(PPh)  
)

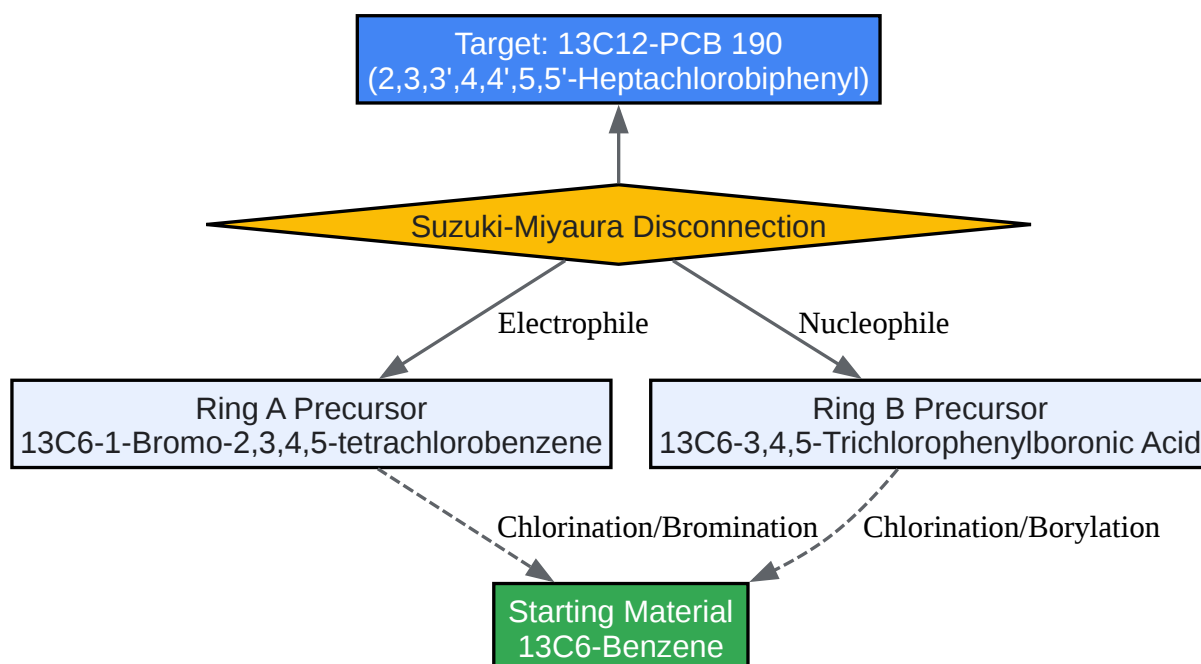
. The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and enhances oxidative addition into the sterically hindered C-Cl bond of the aryl halide.

## Retrosynthetic Analysis

The synthesis disconnects the biaryl bond to yield two precursors derived from commercially available

C

-benzene.



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Figure 1: Retrosynthetic strategy for

C

-PCB 190. The pathway minimizes steric hindrance by placing the boronic acid on the less hindered 3,4,5-ring.

## Part 2: Detailed Synthesis Protocol

Safety Warning: PCBs are persistent organic pollutants and potential carcinogens. All operations must be performed in a dedicated glovebox or high-efficiency fume hood. Double-

gloving (Nitrile/Laminate) and full PPE are mandatory.

## Reagents & Materials

- Precursor A:

C

-1-Bromo-2,3,4,5-tetrachlorobenzene (Custom synthesis or commercial isotope supplier).

- Precursor B:

C

-3,4,5-Trichlorophenylboronic acid.

- Catalyst: Pd(dppf)Cl

[1]·CH

Cl

complex.

- Base: 2M Aqueous Na

CO

(Degassed).[3]

- Solvent: Dimethoxyethane (DME) / Water (3:1 ratio).

- Inert Gas: Argon (5.0 purity).

## Step-by-Step Coupling Procedure

### Step 1: Inert System Preparation

- Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
- Cycle the flask between vacuum and Argon three times to remove all oxygen. Oxygen is the primary cause of homocoupling side-reactions.

### Step 2: Reactant Loading

- Under a counter-flow of Argon, add Precursor A (1.0 eq, 1.0 mmol) and Precursor B (1.2 eq, 1.2 mmol) to the flask.
- Add Pd(dppf)Cl  
(0.03 eq, 3 mol%).
- Seal the flask with a septum.

### Step 3: Solvent Addition & Degassing

- Via syringe, inject 12 mL of anhydrous DME (degassed).
- Inject 4 mL of 2M Na  
CO  
(degassed).
- Critical: Perform three freeze-pump-thaw cycles on the reaction mixture to ensure absolute removal of dissolved oxygen.

### Step 4: Reaction

- Heat the mixture to 85°C (external oil bath temperature).
- Stir vigorously for 12–16 hours. The solution typically turns from orange to dark red/brown.[3]
- Monitor progress via GC-MS (take a 10 µL aliquot, quench in hexane/water). Look for the disappearance of the aryl bromide.

### Step 5: Work-up

- Cool to room temperature.
- Quench by adding 20 mL of water.
- Extract with

mL of n-hexane.

- Combine organic layers and wash with brine.
- Dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

## Part 3: Purification & Characterization

Crude Suzuki products often contain de-halogenated byproducts, phosphine oxides, and homocoupled biaryls. Rigorous purification is required for IDMS standards.

### Purification Workflow

- Flash Chromatography:
  - Stationary Phase: Silica Gel (activated, 60 mesh).
  - Mobile Phase: 100% n-Hexane.
  - Note: PCBs elute rapidly with non-polar solvents. Oxidized impurities remain on the column.
- Recrystallization:
  - Dissolve the semi-pure solid in minimal boiling methanol.
  - Allow to cool slowly to 4°C.
  - Collect crystals via vacuum filtration.

### Quality Control (QC) Criteria

Parameter	Specification	Method
Chemical Purity	> 98.0%	GC-FID / GC-MS
Isotopic Enrichment	> 99 atom % C	HRMS (M+12 cluster analysis)
Identity	Matches reference spectra	H NMR, C NMR
Structure	pattern	NOESY NMR (confirming ortho-H positions)

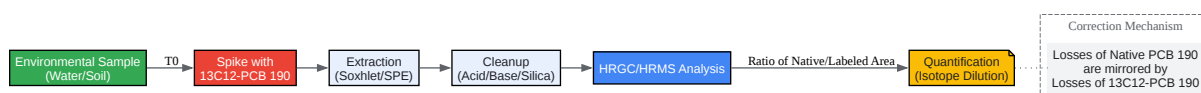
## Part 4: Analytical Application (IDMS)

The synthesized

C

-PCB 190 is used as an internal standard in EPA Method 1668C. This method corrects for sample processing losses and matrix effects in real-time.

### IDMS Logic Diagram



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Figure 2: Workflow for Isotope Dilution Mass Spectrometry (IDMS) using

C-PCB 190. The labeled standard is added prior to extraction, ensuring that the final ratio reflects the original concentration regardless of recovery losses.

## Quantification Protocol

- Spiking: Add 1–5 ng of

C

-PCB 190 to the sample before extraction.

- Analysis: Analyze using High-Resolution Mass Spectrometry (HRMS) at >10,000 resolution.
- Calculation:

Where:

- = Concentration of native PCB 190.

- = Area of native PCB 190 (m/z 393.8025).

- = Area of

C

-PCB 190 (m/z 405.8427).

- = Concentration of internal standard.

- = Relative Response Factor determined during calibration.

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